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Compound of Interest

Compound Name:
Ethyl 1,4-benzodioxan-2-

carboxylate

Cat. No.: B103863 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of key chemical entities is paramount. This

technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Ethyl 1,4-benzodioxan-2-carboxylate, a

significant building block in medicinal chemistry.

This document compiles and presents the available spectroscopic data in a structured format,

alongside detailed experimental protocols to ensure reproducibility and accurate interpretation

of results.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry for Ethyl 1,4-benzodioxan-2-carboxylate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.95 - 6.85 m 4H, Aromatic

4.88 dd 8.1, 3.3 1H, O-CH-COO

4.40 dd 11.7, 3.3 1H, O-CH₂

4.31 dd 11.7, 8.1 1H, O-CH₂

4.25 q 7.1 2H, O-CH₂-CH₃

1.28 t 7.1 3H, O-CH₂-CH₃

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

168.3 C=O

142.9 Aromatic C-O

141.9 Aromatic C-O

122.0 Aromatic CH

121.8 Aromatic CH

117.4 Aromatic CH

117.2 Aromatic CH

71.3 O-CH-COO

64.6 O-CH₂

61.9 O-CH₂-CH₃

14.1 O-CH₂-CH₃

Solvent: CDCl₃. Data sourced from Aust. J. Chem., 1996, 49, 533.
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Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~1745 Strong C=O stretch (Ester)

~1280, ~1050 Strong C-O stretch

~1590, ~1490 Medium C=C stretch (Aromatic)

~2980 Medium C-H stretch (Aliphatic)

~3050 Weak C-H stretch (Aromatic)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

208 High [M]⁺ (Molecular Ion)

135 High [M - CO₂Et]⁺

Note: The mass spectrum is predicted based on the molecular weight and common

fragmentation patterns of similar compounds. The molecular weight of Ethyl 1,4-benzodioxan-
2-carboxylate is 208.21 g/mol .[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for

compounds such as Ethyl 1,4-benzodioxan-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Ethyl 1,4-benzodioxan-2-
carboxylate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz.
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¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically

averaged.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition

time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

Data Processing: The raw data is processed with a Fourier transform, and the resulting

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the solvent signal for ¹³C (77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat liquid Ethyl 1,4-benzodioxan-2-carboxylate is

prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer Spectrum Two.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and

automatically subtracted from the sample spectrum. A total of 16 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transform. The spectrum is then presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of

the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.
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Ionization: In EI mode, the sample is bombarded with electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition and Processing: The detector records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 1,4-benzodioxan-2-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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